

An In-depth Technical Guide on 1-(3-Bromopropoxy)-4-chlorobenzene

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Compound of Interest

Compound Name: 1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No.: B1267353

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **1-(3-Bromopropoxy)-4-chlorobenzene** (CAS No: 27983-04-6). As a bifunctional organic compound, it serves as a valuable intermediate and linker in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, a standard experimental protocol for its synthesis, and its safety and handling information.

Core Chemical and Physical Properties

1-(3-Bromopropoxy)-4-chlorobenzene is a halogenated aryl ether. Its structure features a 4-chlorophenyl group linked via an ether bond to a 3-bromopropyl chain. This dual functionality—a reactive primary alkyl bromide and a less reactive aryl chloride—makes it a versatile building block. The key quantitative properties are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(3-Bromopropoxy)-4-chlorobenzene	
CAS Number	27983-04-6	
Molecular Formula	C ₉ H ₁₀ BrClO	[1]
Molecular Weight	249.53 g/mol	[1]
Physical Form	Pale-yellow to yellow-brown liquid	
Boiling Point	Data not readily available.	
Density	Data not readily available.	
Purity (Typical)	≥95%	
Storage Temperature	2-8 °C	

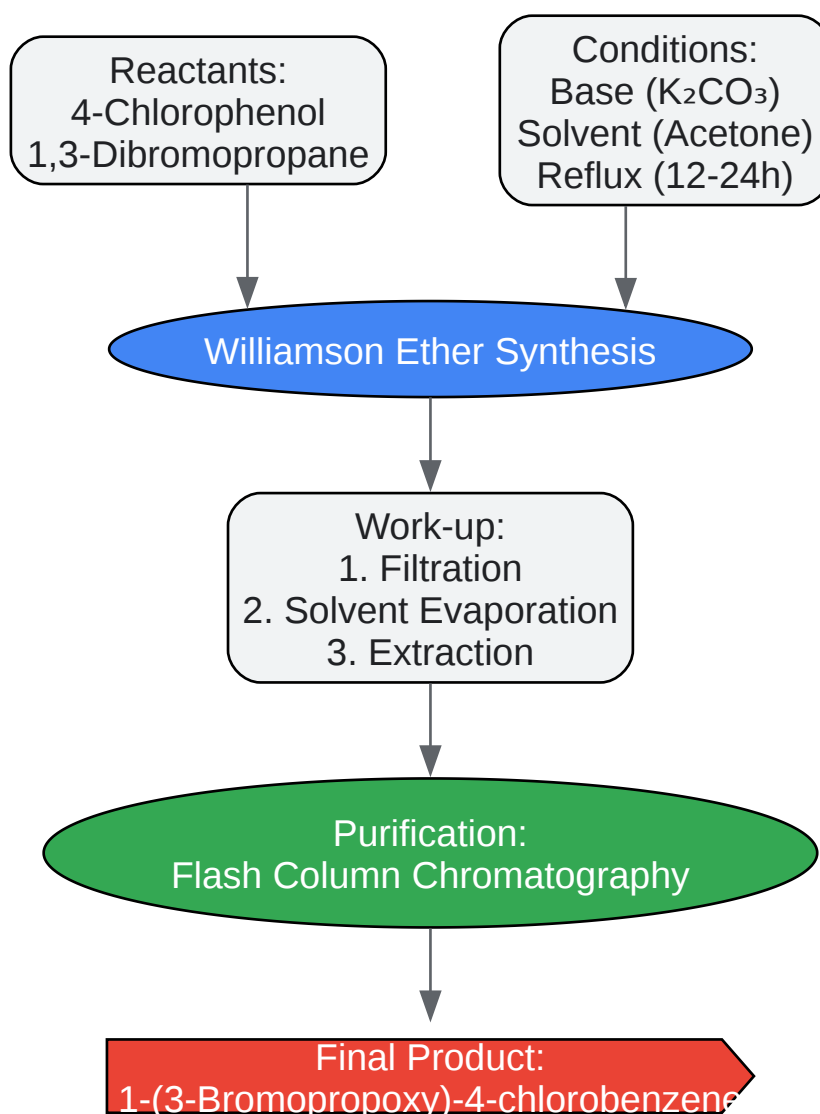
Synthesis and Experimental Protocol

The most common and efficient method for synthesizing **1-(3-Bromopropoxy)-4-chlorobenzene** is via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with a slight excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

- Reactants:
 - 4-Chlorophenol (1.0 eq)
 - 1,3-Dibromopropane (1.5 - 2.0 eq)
 - Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
 - Acetone or N,N-Dimethylformamide (DMF) as solvent
- Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and the chosen solvent (e.g., acetone).
- Add the base (e.g., K_2CO_3 , 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. If using NaH, cool the reaction to 0°C before portion-wise addition.
- Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux (for acetone, $\sim 56^\circ\text{C}$) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chlorophenol.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid salts (e.g., KBr, excess K_2CO_3) and wash with a small amount of fresh solvent.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Remove the drying agent by filtration and concentrate the solvent to yield the crude product.
- Purify the product using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure **1-(3-Bromopropoxy)-4-chlorobenzene**.



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Caption: Workflow for the synthesis of **1-(3-Bromopropoxy)-4-chlorobenzene**.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from a certificate of analysis, the following profile can be predicted based on the molecule's structure.

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 7.25 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the chlorine atom.
 - δ 6.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the propoxy group.

- δ 4.10 (t, $J=6.0$ Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
- δ 3.60 (t, $J=6.4$ Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).
- δ 2.30 (quint, $J=6.2$ Hz, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂-CH₂-).
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 157.5: Aromatic carbon attached to the ether oxygen (C-O).
 - δ 129.5: Aromatic carbons ortho to the chlorine (CH).
 - δ 126.0: Aromatic carbon attached to chlorine (C-Cl).
 - δ 116.0: Aromatic carbons ortho to the ether oxygen (CH).
 - δ 67.5: Methylene carbon adjacent to the ether oxygen (-CH₂-OAr).
 - δ 32.0: Central methylene carbon (-CH₂-CH₂-CH₂-).
 - δ 30.0: Methylene carbon attached to bromine (-CH₂-Br).
- Mass Spectrometry (EI):
 - The molecular ion peak (M⁺) will appear as a cluster due to the isotopes of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in prominent peaks at m/z 248, 250, and 252.
 - Key fragmentation would involve the loss of a bromine radical (M-Br)⁺ or cleavage of the propyl chain.

Reactivity and Applications in Drug Development

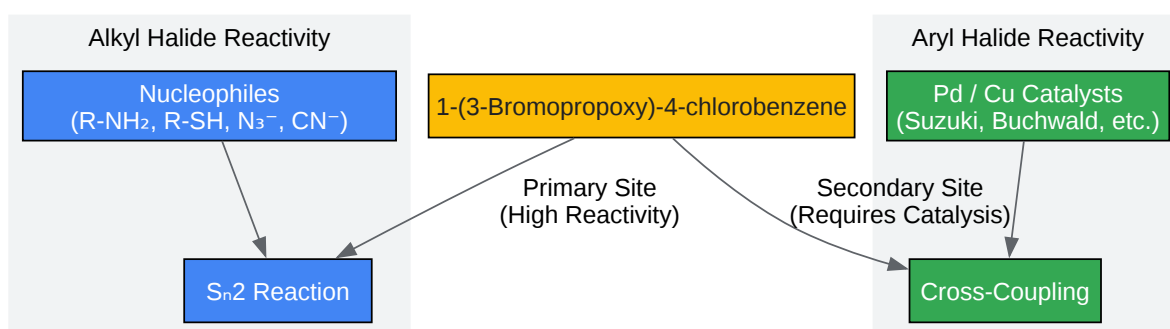
The utility of **1-(3-Bromopropoxy)-4-chlorobenzene** stems from its two distinct reactive sites, which can be addressed selectively.

- Alkyl Bromide Terminus: The primary alkyl bromide is highly susceptible to nucleophilic substitution (S_N2) reactions. This site readily reacts with a wide range of nucleophiles such

as amines, azides, thiols, and carbanions. This reactivity makes the molecule an excellent three-carbon linker for attaching the 4-chlorophenoxy moiety to other molecules.

- **Aryl Chloride Terminus:** The aryl chloride is significantly less reactive towards traditional nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring, typically after the alkyl bromide has been functionalized.

In drug discovery, this compound is a valuable intermediate. Halogenated aromatic rings are common motifs in pharmaceuticals, as halogens can modulate metabolic stability, binding affinity, and lipophilicity.[2] The 3-carbon linker provides specific spatial orientation and flexibility between two molecular fragments, which is critical for optimizing drug-target interactions.



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Caption: Reactivity profile of 1-(3-Bromopropoxy)-4-chlorobenzene.

Safety and Handling

1-(3-Bromopropoxy)-4-chlorobenzene is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Information	Details
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.
H315: Causes skin irritation.	
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.	
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.	
P302+P352: IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

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References

- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
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